2,2,3,3,4,4-Hexafluoro-5-{[2-(methoxycarbonyl)-3-thienyl]amino}-5-oxopentanoic acid
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Description
Scientific Research Applications
Radioligand Development for PET Imaging
- Synthesis of Fluvoxamine as a Potential Serotonin Uptake Site Radioligand for PET : A study described the radiochemical synthesis of fluvoxamine, a potent antidepressant, labeled with carbon-11 for potential use in PET imaging to assess serotonin uptake sites in the human brain (Matarrese et al., 1997).
Synthetic Chemistry and Unnatural Amino Acids
- Total Synthesis of Adda, a Unique Amino Acid in Cyanobacterial Hepatotoxins : This research outlines the synthesis of Adda, demonstrating the complex synthetic approaches to biologically significant molecules (Namikoshi et al., 1989).
- Mimicking β-Strand with Unnatural Amino Acids : An unnatural amino acid was designed to mimic the hydrogen-bonding functionality of a tripeptide β-strand, showcasing the utility in designing peptide structures (Nowick et al., 2000).
Catalysis and Carboxylation Reactions
- Vanadium-Catalyzed Carboxylation of Alkanes : This study discusses the catalytic carboxylation of alkanes to carboxylic acids using vanadium complexes, demonstrating applications in organic synthesis and industrial chemistry (Reis et al., 2005).
Structural Investigations and Compound Characterizations
- X-ray Crystal Structure and DFT of Ethoxycarbonyl Amino Propenoic Acid : The structural characterization of a related compound provides insights into molecular interactions and stability, which is crucial for the development of novel compounds (Venkatesan et al., 2016).
Properties
IUPAC Name |
2,2,3,3,4,4-hexafluoro-5-[(2-methoxycarbonylthiophen-3-yl)amino]-5-oxopentanoic acid |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H7F6NO5S/c1-23-6(19)5-4(2-3-24-5)18-7(20)9(12,13)11(16,17)10(14,15)8(21)22/h2-3H,1H3,(H,18,20)(H,21,22) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CZRUVBYJNXFMMS-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1=C(C=CS1)NC(=O)C(C(C(C(=O)O)(F)F)(F)F)(F)F |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H7F6NO5S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
379.23 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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